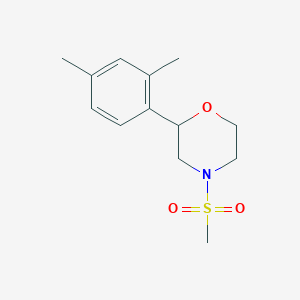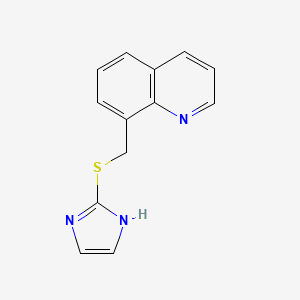![molecular formula C11H11F3N2O2S B7591931 2-[[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol](/img/structure/B7591931.png)
2-[[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFP is a fluorescent dye that is commonly used as a probe to study protein-protein interactions, protein-ligand interactions, and enzyme kinetics.
科学的研究の応用
2-[[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol has a wide range of scientific research applications due to its fluorescent properties. It is commonly used as a probe to study protein-protein interactions, protein-ligand interactions, and enzyme kinetics. This compound has also been used to study the conformational changes that occur in proteins upon ligand binding. Additionally, this compound has been used to study the effects of mutations on protein structure and function.
作用機序
2-[[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol works by binding to proteins and becoming fluorescent upon excitation with light. The fluorescence intensity of this compound is directly proportional to the concentration of the protein to which it is bound. This property makes this compound an excellent probe for studying protein-protein interactions and protein-ligand interactions.
Biochemical and physiological effects:
This compound is a non-toxic compound that does not have any known biochemical or physiological effects. It is commonly used in laboratory experiments and has been shown to be an effective probe for studying protein-protein interactions, protein-ligand interactions, and enzyme kinetics.
実験室実験の利点と制限
One of the main advantages of using 2-[[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol in laboratory experiments is its high sensitivity and selectivity for protein binding. This compound is also a non-toxic compound that does not interfere with the normal function of proteins. However, this compound has some limitations, including its tendency to photobleach, which can limit its usefulness in long-term experiments. Additionally, this compound may not be suitable for studying proteins that have low expression levels or are difficult to purify.
将来の方向性
There are several future directions for the use of 2-[[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol in scientific research. One potential application is the use of this compound in live-cell imaging experiments to study protein dynamics in real-time. Another potential application is the use of this compound in high-throughput screening assays to identify potential drug candidates. Additionally, this compound could be used in combination with other fluorescent probes to study complex biological systems. Overall, this compound has the potential to be a valuable tool for studying protein-protein interactions, protein-ligand interactions, and enzyme kinetics in a wide range of scientific research applications.
合成法
2-[[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol can be synthesized using a two-step process. The first step involves the synthesis of 5-(trifluoromethyl)-1,3-benzothiazole-2-amine, which is then reacted with 3-chloropropane-1,2-diol to produce this compound. The synthesis of this compound is a straightforward process that can be carried out in a laboratory setting.
特性
IUPAC Name |
2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2S/c12-11(13,14)6-1-2-9-8(3-6)16-10(19-9)15-7(4-17)5-18/h1-3,7,17-18H,4-5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYVOJMVBPHZIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(S2)NC(CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole](/img/structure/B7591866.png)



![1-Methyl-6-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolo[2,3-c]pyridin-7-one](/img/structure/B7591879.png)

![N-[(2,5-dichlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7591892.png)

![1-(1-Methylimidazol-4-yl)sulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7591895.png)
![1-Pyridin-3-ylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7591915.png)
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-3-methylbenzimidazol-2-one](/img/structure/B7591930.png)